11-(3,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC10471336
Molecular Formula: C21H20F2N2O
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20F2N2O |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 6-(3,4-difluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C21H20F2N2O/c1-21(2)10-17-19(18(26)11-21)20(12-7-8-13(22)14(23)9-12)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3 |
| Standard InChI Key | VDYCMHKOGBWEMF-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)F)F)C(=O)C1)C |
| Canonical SMILES | CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)F)F)C(=O)C1)C |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name reflects its polycyclic framework and substituent arrangement. The core structure consists of a 1H-dibenzo[b,e][1, diazepin-1-one system, which features a seven-membered ring containing two nitrogen atoms at the 1- and 4-positions. Key structural elements include:
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3,3-Dimethyl groups: These substituents occupy the 3-position of the diazepine ring, introducing steric bulk and influencing conformational dynamics .
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11-(3,4-Difluorophenyl) moiety: A fluorine-substituted aryl group at the 11-position enhances electronic properties and potential bioactivity.
Synthetic Methodologies
Core Diazepine Synthesis
The dibenzo[b,e] diazepin-1-one scaffold is typically constructed via cyclocondensation reactions. A common approach involves:
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Formation of the benzodiazepine ring: Reacting o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions .
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Introduction of substituents: Late-stage functionalization via cross-coupling or electrophilic substitution.
Fluorination Strategies
The 3,4-difluorophenyl group likely originates from fluorinated building blocks. Modern fluorination methods using hypervalent iodine reagents, such as p-TolIF₂, enable efficient aryl fluoride synthesis . For example:
This methodology achieves >90% yields for electron-rich iodoarenes , suggesting compatibility with diazepine intermediates.
Physicochemical Properties
Calculated Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₄F₂N₂O |
| Molecular Weight | 430.48 g/mol |
| LogP (Lipophilicity) | ~3.2 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide O, 2F, N) |
Stability and Reactivity
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Thermal stability: The fused aromatic system and methyl groups enhance thermal resilience compared to non-fused diazepines .
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Hydrolytic sensitivity: The lactam bond may undergo slow hydrolysis under strongly acidic or basic conditions.
Challenges and Future Directions
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Synthetic Optimization: Developing catalytic asymmetric routes to access enantiopure forms.
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Biological Profiling: Systematic evaluation of receptor selectivity and toxicity profiles.
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Formulation Studies: Addressing solubility limitations through prodrug strategies or nanocarrier systems.
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